molecular formula C11H9NO2 B1630592 2-Methyl-1-nitronaphthalene CAS No. 881-03-8

2-Methyl-1-nitronaphthalene

Cat. No. B1630592
CAS RN: 881-03-8
M. Wt: 187.19 g/mol
InChI Key: IZNWACYOILBFEG-UHFFFAOYSA-N
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Description

2-Methyl-1-nitronaphthalene is a yellow solid . It is an aromatic nitro compound .


Synthesis Analysis

2-Nitronaphthalene can be produced in very low yields upon nitration of naphthalene, but it can be more efficiently obtained via the diazotization of 2-aminonaphthalene . A study on the continuous flow nitration of naphthalene to 1-nitronaphthalene was systematically studied from the microreactor to mesoscale flow reactor .


Molecular Structure Analysis

The molecular formula of 2-Methyl-1-nitronaphthalene is C11H9NO2 . The molecular weight is 187.1947 .


Chemical Reactions Analysis

Aromatic nitro compounds, such as 2-Methyl-1-nitronaphthalene, range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .


Physical And Chemical Properties Analysis

2-Methyl-1-nitronaphthalene is insoluble in water . It has a molecular weight of 187.1947 .

Scientific Research Applications

Excited-State Dynamics

2-Methyl-1-nitronaphthalene has been studied for its excited-state dynamics. Femtosecond transient absorption experiments and density functional calculations showed that upon excitation, it populates the Franck-Condon singlet state, which then decays into a receiver triplet state and a minor channel involving conformational relaxation. This rapid decay happens in less than 200 femtoseconds, demonstrating its potential for studying ultrafast intersystem crossing dynamics in nitronaphthalene molecules (Vogt, Reichardt, & Crespo-Hernández, 2013).

Atmospheric Chemistry

The atmospheric chemistry of 2-methyl-1-nitronaphthalene has been extensively researched. It has been identified that photolysis is the dominant atmospheric degradation pathway for this compound. Such studies are crucial for understanding the behavior of nitroaromatic compounds in the environment and their impact on air quality (Arey, Atkinson, Aschmann, & Schuetzle, 1990).

Photochemical Reactions

Research has shown that 2-methyl-1-nitronaphthalene undergoes photochemical reactions under certain conditions, leading to substitution reactions yielding chloro-naphthalenes. These findings are significant for understanding the photochemical behavior of nitronaphthalenes under various environmental conditions (Frśater & Havinga, 1970).

Photoreactivity and Conformational Control

Studies have demonstrated the relationship between conformational heterogeneity and the photochemical fate of nitronaphthalene derivatives, including 2-methyl-1-nitronaphthalene. The magnitude of photodegradation and triplet quantum yields is inversely related among major nitronaphthalene derivatives, highlighting the importance of molecular structure in determining photochemical outcomes (Vogt & Crespo-Hernández, 2013).

Photolysis Rates

The photolysis rates of 2-methyl-1-nitronaphthalene have been studied, revealing that it is a significant atmospheric degradation pathway for nitro-polycyclic aromatic hydrocarbons. Understanding these rates is essential for predicting the behavior and impact of these compounds in the atmosphere (Phousongphouang & Arey, 2003).

Atmospheric Modeling

Modeling studies involving 2-methyl-1-nitronaphthalene have helped in understanding its formation, decay, and partitioning in the atmosphere. Such research is crucial for developing accurate environmental models and assessing the compound's ecological impact (Feilberg, Kamens, Strommen, & Nielsen, 1999).

Safety and Hazards

2-Methyl-1-nitronaphthalene is a flammable solid. It is toxic if swallowed and fatal if inhaled. It is suspected of causing cancer . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The widespread distribution of these compounds in the environment and the high potential for low-level exposure to humans supports a need for further work on the mechanisms of toxicity in animal models with attention to whether these processes are applicable to humans .

properties

IUPAC Name

2-methyl-1-nitronaphthalene
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InChI

InChI=1S/C11H9NO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3
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InChI Key

IZNWACYOILBFEG-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
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Molecular Formula

C11H9NO2
Record name 1-NITRO-2-METHYLNAPHTHALENE
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DSSTOX Substance ID

DTXSID2025761
Record name 1-Nitro-2-methylnaphthalene
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Molecular Weight

187.19 g/mol
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Physical Description

1-nitro-2-methylnaphthalene is a yellow solid. (NTP, 1992)
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Boiling Point

370 °F at 20 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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CAS RN

881-03-8, 92538-34-6
Record name 1-NITRO-2-METHYLNAPHTHALENE
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Record name 2-METHYL-1-NITRONAPHTHALENE
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Melting Point

174 to 180 °F (NTP, 1992)
Record name 1-NITRO-2-METHYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Methyl-1-nitronaphthalene behave under atmospheric conditions?

A1: [] Photolysis is the dominant atmospheric degradation pathway for 2-Methyl-1-nitronaphthalene. This means sunlight breaks down the compound in the atmosphere. In contrast, 3-nitrobiphenyl, another nitroarene, doesn't undergo photolysis under similar conditions [].

Q2: How does the photoreactivity of 2-Methyl-1-nitronaphthalene compare to similar compounds?

A2: Interestingly, 2-Methyl-1-nitronaphthalene exhibits significantly higher photoreactivity compared to 1-nitronaphthalene and 2-nitronaphthalene [, ]. This difference is attributed to the methyl group in the ortho position, which influences the molecule's conformation and ultimately its photodegradation and triplet quantum yields [].

Q3: What role does the triplet state play in the photochemistry of 2-Methyl-1-nitronaphthalene?

A3: Research suggests that the population of the triplet state in 2-Methyl-1-nitronaphthalene is lower compared to 1-nitronaphthalene and 2-nitronaphthalene []. This difference is linked to the molecule's conformational heterogeneity, specifically the nitro-aromatic torsion angle, which affects the energy gap and spin-orbit coupling interaction between the excited singlet and triplet states [, ].

Q4: Is 2-Methyl-1-nitronaphthalene genotoxic?

A4: Unlike some other nitrated polycyclic aromatic hydrocarbons, 2-Methyl-1-nitronaphthalene, along with 1-nitronaphthalene and 9-nitroanthracene, did not exhibit genotoxic effects in the SOS chromotest using Escherichia coli PQ37 [, ]. This test assesses a compound's ability to induce the SOS response, a DNA repair mechanism, in bacteria, which is indicative of potential genotoxicity.

Q5: How does the presence of a methyl group affect the proton magnetic resonance spectrum of nitronaphthalenes?

A5: The addition of a methyl group, particularly in the ortho position of 2-Methyl-1-nitronaphthalene, influences the proton magnetic resonance spectrum []. This effect is attributed to steric crowding, which alters the proximity effect of the nitro group on the peri-hydrogen, leading to changes in the observed chemical shifts [].

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